METRIBUZIN-DIKETO

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-6-tert-butyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBXXEZLRFCZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)N(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037616 | |

| Record name | Diketometribuzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56507-37-0 | |

| Record name | Diketometribuzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56507-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diketometribuzin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056507370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diketometribuzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIKETOMETRIBUZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J720PX0KGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Metribuzin-Diketo: Structure, Properties, and Analysis

Introduction

Metribuzin, a selective triazinone herbicide, is widely utilized in modern agriculture for the control of broadleaf weeds and annual grasses across a variety of crops.[1] Its efficacy is well-documented; however, a comprehensive understanding of its environmental impact necessitates a thorough investigation of its transformation products. The parent compound, upon release into the environment, undergoes degradation into several metabolites, which often exhibit distinct physicochemical properties and environmental behavior.

This guide provides a detailed technical examination of a primary metabolite: Metribuzin-diketo (DK). As researchers and drug development professionals, understanding the journey of a compound beyond its initial application is critical for robust environmental risk assessment and the development of safer, next-generation agrochemicals. We will delve into the core chemical characteristics of this compound, its formation pathways, and the validated analytical methodologies required for its accurate quantification in complex environmental matrices. This document is structured to provide not just data, but a causal understanding of the scientific principles and experimental choices that underpin the study of this significant metabolite.

Part 1: Chemical Identity and Physicochemical Properties

This compound, known systematically as 4-amino-6-tert-butyl-1,2,4-triazine-3,5(2H,4H)-dione, is a key product of Metribuzin's environmental degradation.[2][3] Its formation involves the hydrolytic cleavage of the methylthio group from the parent herbicide, replacing it with a hydroxyl group, which then tautomerizes to the more stable keto form, resulting in a diketone structure.[3][4] This structural modification significantly alters the compound's properties, most notably its interaction with water.

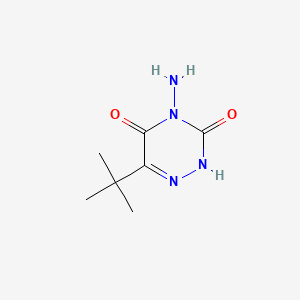

Figure 1: Chemical Structure of this compound.[3]

The transformation from Metribuzin to its diketo metabolite results in a substantial increase in polarity. This is quantitatively demonstrated by comparing their respective water solubilities. The increased affinity for water has profound implications for the environmental mobility of this compound, a critical consideration for assessing its potential to leach into groundwater.

| Property | Metribuzin (Parent Compound) | This compound (Metabolite) | Reference(s) |

| IUPAC Name | 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one | 4-amino-6-tert-butyl-1,2,4-triazine-3,5(2H,4H)-dione | [2][5] |

| CAS Number | 21087-64-9 | 56507-37-0 | [1][2] |

| Molecular Formula | C₈H₁₄N₄OS | C₇H₁₂N₄O₂ | [2][6] |

| Molecular Weight | 214.29 g/mol | 184.20 g/mol | [2][6] |

| Water Solubility | ~1050 mg/L (at 20°C) | 3300 mg/L (at 20°C, pH 7) | [1][7] |

Table 1: Comparative Physicochemical Properties of Metribuzin and this compound.

Part 2: Environmental Formation and Degradation Pathways

Metribuzin is primarily dissipated from soil and water via microbial degradation, with photodegradation also playing a role, particularly on surfaces.[1][8] This breakdown process is not a complete mineralization to CO₂ in a single step but a cascade of transformations yielding several key metabolites. This compound (DK) is a major product in this pathway, alongside desamino-metribuzin (DA) and desamino-diketo-metribuzin (DADK).[6][9][10]

The formation of these metabolites is highly dependent on environmental conditions such as soil type, pH, organic matter content, temperature, and microbial activity.[1][11] The primary pathways are:

-

Deamination: The loss of the amino group from the triazine ring, leading to the formation of desamino-metribuzin (DA).

-

Oxidative Desulfuration/Hydrolysis: The replacement of the methylthio (-SCH₃) group with a hydroxyl group, which tautomerizes to a carbonyl group, yielding diketo-metribuzin (DK).

-

Sequential Degradation: These pathways can occur sequentially. For instance, the deamination of DK or the hydrolysis of DA both lead to the formation of desamino-diketo-metribuzin (DADK), a terminal and often more persistent metabolite.[12]

Due to their increased water solubility and reduced adsorption to soil particles compared to the parent compound, these metabolites, particularly DK and DADK, are characterized as having high to very high mobility in soil, posing a significant risk for groundwater contamination.[8][9]

Figure 2: Primary Degradation Pathways of Metribuzin.[10][12]

Part 3: Validated Analytical Methodologies

The accurate quantification of this compound in environmental samples presents a significant analytical challenge due to its high polarity and the complexity of matrices like soil and plant tissue. A robust analytical method must ensure efficient extraction, effective cleanup to remove interfering matrix components, and sensitive, selective detection. The gold standard for this application is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Causality in Method Selection

The choice of LC-MS/MS is deliberate. The polarity of this compound makes it unsuitable for conventional Gas Chromatography (GC) without derivatization, which adds complexity and potential for error. Liquid Chromatography is inherently better suited for polar, water-soluble compounds. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity, allowing for the confident detection and quantification of the target analyte at trace levels (ng/g or µg/kg) even in the presence of co-extracted matrix components.[13][14] This self-validating system relies on monitoring a specific precursor ion and its unique fragment ions, a transition that is highly characteristic of the analyte.[13][15]

Experimental Protocol: Extraction of this compound from Soil

This protocol is based on established methods like Ultrasound-Assisted Extraction (UAE), which offers a balance of efficiency and simplicity.[9]

Objective: To quantitatively extract this compound and other metabolites from soil samples for LC-MS/MS analysis.

Materials:

-

Soil sample (10 g, sieved)

-

Extraction solvent: Acetonitrile/Water (1:1, v/v)[16]

-

Analytical standards of this compound

-

Isotopically labeled internal standard (e.g., DK-Metribuzin-D9)[16]

-

125 mL glass jars with PTFE-lined caps

-

Ultrasonic bath

-

Centrifuge and 50 mL centrifuge tubes

-

0.22 µm syringe filters (PTFE or nylon)

Procedure:

-

Sample Weighing: Accurately weigh 10 ± 0.1 g of the soil sample into a 125 mL glass jar.

-

Fortification (for QC/QA): For recovery checks, fortify blank soil samples with a known concentration of the this compound analytical standard.

-

Internal Standard Spiking: Spike all samples (including blanks, QC, and unknowns) with a known amount of the isotopically labeled internal standard solution. This is a critical step for trustworthiness, as the internal standard corrects for variations in extraction efficiency and matrix effects during analysis.

-

Solvent Addition: Add 40 mL of the acetonitrile/water (1:1) extraction solvent to the jar.

-

Extraction: Tightly cap the jar and place it in an ultrasonic bath for 15-20 minutes. The ultrasound waves create cavitation bubbles, disrupting the soil matrix and facilitating the penetration of the solvent, thereby ensuring efficient extraction of the polar analyte.

-

Centrifugation: Decant the solvent into a 50 mL centrifuge tube. Centrifuge at 4000 rpm for 10 minutes to pellet the suspended soil particles.

-

Filtration: Take an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter directly into an HPLC vial. This step is essential to protect the sensitive LC-MS/MS system from particulate matter.

-

Dilution (if necessary): Dilute the final extract with water or mobile phase to ensure the analyte concentration is within the calibration range and to further minimize matrix effects.[16]

Experimental Protocol: Quantification by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size)

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to elute the analytes. The acidic mobile phase promotes better ionization in positive ESI mode.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

MS/MS Conditions (Illustrative):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Analyte Transitions: Two transitions are monitored for each analyte for confident identification and quantification according to regulatory guidelines.[13]

Figure 3: Analytical Workflow for this compound in Soil.

Conclusion

This compound is a pivotal transformation product in the environmental fate of the herbicide Metribuzin. Its chemical structure, characterized by the replacement of the methylthio group with a carbonyl function, renders it significantly more water-soluble and mobile than its parent compound. This property underscores the necessity of including this compound in environmental monitoring and risk assessment programs, as it represents a potential leading edge of contamination plumes in soil and groundwater.

The successful analysis of this polar metabolite hinges on the application of appropriate analytical strategies. The combination of efficient extraction techniques, such as UAE, with the high sensitivity and selectivity of LC-MS/MS provides a robust and trustworthy methodology for its quantification. For researchers in environmental science and agrochemical development, a comprehensive understanding of the entire lifecycle of a pesticide—including the formation, properties, and analysis of its major metabolites like this compound—is not merely academic, but essential for safeguarding environmental quality.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30479, Metribuzin. PubChem. Retrieved from [Link]

-

Extension Toxicology Network. (1996). Metribuzin. EXTOXNET PIP. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41909, Diketometribuzin. PubChem. Retrieved from [Link]

-

Albero, B., Fernández, M. D., García-Gómez, C., & Pérez, R. A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Molecules, 27(23), 8201. Retrieved from [Link]

-

Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504). AERU. Retrieved from [Link]

-

Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Diketo-metribuzin (Ref: BCS-AG59919). AERU. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m. EPA. Retrieved from [Link]

-

Hu, C. Y., Huang, D. D., Lin, Y. L., Wang, Q. B., Xu, L., Dong, Z. Y., Wu, Y. H., & Ji, S. J. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology, 9(7), 1937-1949. Retrieved from [Link]

-

Pepperman, A. B., & Kuan, J. W. (1992). HPLC and GC/MS of Metribuzin and Its Degradation Products from Alginate-Linseed Oil Controlled Release Formulations. Journal of Liquid Chromatography, 15(5), 819-833. Retrieved from [Link]

-

Johnson, R. M., & Pepperman, A. B. (1995). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. Journal of Liquid Chromatography, 18(4), 739-751. Retrieved from [Link]

-

Health Canada. (2021). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metribuzin. Canada.ca. Retrieved from [Link]

-

Hu, C. Y., Huang, D. D., Lin, Y. L., Wang, Q. B., Xu, L., Dong, Z. Y., Wu, Y. H., & Ji, S. J. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. RSC Publishing. Retrieved from [Link]

-

Pepperman, A. B., & Kuan, J. W. (1992). HPLC and GC/MS of Metribuzin and Its Degradation Products from Alginate-Linseed Oil Controlled Release Formulations. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (2006). Degradation pathways of metribuzin (Huertas-Pérez et al. 2006). Retrieved from [Link]

-

ResearchGate. (n.d.). Reported methods for the determination of metribuzin and their metabolites in soil and plants. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Analytical method for metribuzin and its transformation products in water. EPA. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2003). Health Effects Support Document for Metribuzin. EPA. Retrieved from [Link]

-

Webster, G. R. B., Macdonald, S. R., & Sarna, L. P. (1975). Gas-liquid chromatographic determination of Sencor (metribuzin) and its major metabolites and photoproduct. Journal of Agricultural and Food Chemistry, 23(1), 74-76. Retrieved from [Link]

-

Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Desaminodiketo-metribuzin (Ref: BCS-AA68848). AERU. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). ECM for Metribuzin & Degradates in Water and Soil - MRID 44712301. EPA. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1985). Pesticide Fact Sheet: Metribuzin. EPA. Retrieved from [Link]

-

Al-Saleh, E., Al-Dhafiri, M., Al-Garni, S. M., Ali, A., & Abdel-Gawad, F. K. (2024). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. Semantic Scholar. Retrieved from [Link]

-

Canadian Council of Ministers of the Environment. (1999). METRIBUZIN Canadian Water Quality Guidelines for the Protection of Agricultural Water Uses. CCME. Retrieved from [Link]

-

Zhang, Y., Dong, W., Zhou, Y., & Zhang, W. (2018). Metribuzin degradation by membrane anodic Fenton treatment and its interaction with ferric ion. Chemosphere, 205, 35-42. Retrieved from [Link]

-

ResearchGate. (1995). (PDF) Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. Retrieved from [Link]

-

Henriksen, T., Svensmark, B., Juhler, R. K., & Helweg, A. (2003). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Diketo-metribuzin (Ref: BCS-AG59919). AERU. Retrieved from [Link]

-

Compendium of Pesticide Common Names. (n.d.). metribuzin data sheet. Retrieved from [Link]

-

Norman Database System. (n.d.). Substance Information at Glance: Diketometribuzin. Retrieved from [Link]

Sources

- 1. EXTOXNET PIP - METRIBUZIN [extoxnet.orst.edu]

- 2. clearsynth.com [clearsynth.com]

- 3. Diketometribuzin | C7H12N4O2 | CID 41909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diketo-metribuzin (Ref: BCS-AG59919) [sitem.herts.ac.uk]

- 8. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metribuzin - Canada.ca [canada.ca]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ccme.ca [ccme.ca]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

An In-depth Technical Guide to METRIBUZIN-DIKETO: Identity, Analysis, and Toxicological Significance

This technical guide provides a comprehensive overview of METRIBUZIN-DIKETO, a significant metabolite of the widely used triazinone herbicide, metribuzin. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on the chemical identity, analytical methodologies, and toxicological implications of this compound.

Introduction: The Significance of a Metabolite

Metribuzin is a selective herbicide extensively used in agriculture to control broadleaf weeds and annual grasses in various crops.[1] Its efficacy lies in its ability to inhibit photosynthesis at the photosystem II complex in susceptible plants.[1][2] However, the environmental fate and toxicological profile of metribuzin are intrinsically linked to its degradation products, among which this compound is a major and frequently detected metabolite in soil and water.[2][3] Understanding the properties and behavior of this compound is therefore crucial for a complete assessment of the environmental impact and potential risks associated with metribuzin use. This guide offers a detailed exploration of this key metabolite.

Chemical Identity: CAS Number and Synonyms

The unambiguous identification of a chemical entity is foundational to all scientific discourse. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound, which, along with its various synonyms, is essential for accurate database searches and regulatory compliance.

IUPAC Name: 4-amino-6-tert-butyl-2H-1,2,4-triazine-3,5-dione[4][5]

Synonyms: this compound is known by a variety of names in scientific literature and commercial databases. A comprehensive list of these synonyms is provided below to facilitate cross-referencing:

-

DK-metribuzin[4]

-

DIC1468-DK[4]

-

DK MO2[4]

-

4-Amino-6-(1,1-dimethylethyl)-1,2,4-triazine-3,5(2H,4H)-dione[7]

-

4-Amino-6-tert-butyl-1,2,4-triazine-3,5(2H,4H)-dione[7]

-

4-amino-6-tert-butyl-3-hydroxy-1,2,4-triazin-5-one[7]

-

Desmethylthiometribuzin[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental transport and fate, as well as for developing effective analytical methods. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂N₄O₂ | [5][6] |

| Molecular Weight | 184.20 g/mol | [5][7] |

| Melting Point | 167-168 °C | [7] |

| Boiling Point | 312.4 °C at 760 mmHg | [7] |

| Density | 1.4 g/cm³ | [7] |

| XLogP3 | -0.1 | [7] |

| Topological Polar Surface Area | 87.8 Ų | [5][6] |

| Hydrogen Bond Donor Count | 2 | [5][6] |

| Hydrogen Bond Acceptor Count | 4 | [5][6] |

| Storage Temperature | 0-6 °C | [6][7] |

Formation and Environmental Fate

This compound is not typically synthesized as a commercial product but is rather formed through the degradation of its parent compound, metribuzin, in the environment. The primary mechanism of its formation is through microbial and photochemical processes in soil and water.[3]

The degradation of metribuzin to this compound is a key step in its environmental dissipation pathway. This transformation involves the oxidative desulfuration of metribuzin.[3] The following diagram illustrates the metabolic pathway of metribuzin, highlighting the formation of this compound and other related metabolites.

Caption: Metabolic pathway of metribuzin leading to the formation of this compound.

Due to its high water solubility and mobility, this compound, along with other polar metabolites of metribuzin, poses a potential risk for groundwater contamination.[3] Its persistence in the environment is influenced by factors such as soil type, temperature, and microbial activity.[8]

Mechanism of Action and Toxicological Profile

The mechanism of action of this compound is not as extensively studied as that of its parent compound. Metribuzin is a well-known inhibitor of photosystem II in plants, thereby blocking electron transport and inhibiting photosynthesis.[1][2] While it is plausible that this compound may retain some of this herbicidal activity, it is primarily considered in the context of its toxicological impact on non-target organisms.

Limited studies suggest that this compound may exhibit greater toxicity than metribuzin in some organisms. For instance, it has been reported to be 2 to 3 times more toxic in rats than the parent compound. This highlights the importance of monitoring for this metabolite in environmental and food samples.

The following diagram illustrates the established mechanism of action of the parent compound, metribuzin, which provides context for the potential biological activity of its metabolites.

Caption: Inhibition of Photosystem II by Metribuzin.

Analytical Methodologies

The accurate detection and quantification of this compound in environmental matrices are essential for risk assessment and regulatory monitoring. Several analytical methods have been developed for this purpose, with high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) being one of the most common and sensitive techniques.[9][10][11]

Sample Preparation: Extraction from Soil

A robust sample preparation protocol is critical for the reliable analysis of this compound from complex matrices like soil. The following is a generalized workflow for the extraction of this compound from soil samples.

Experimental Protocol: Soil Extraction for HPLC-MS/MS Analysis

-

Sample Collection and Homogenization: Collect a representative soil sample and homogenize it to ensure uniformity.

-

Weighing: Accurately weigh a subsample of the homogenized soil (e.g., 10 g) into a suitable extraction vessel.

-

Extraction Solvent Addition: Add an appropriate volume of extraction solvent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v).[9]

-

Extraction: Employ an efficient extraction technique such as microwave-assisted extraction to facilitate the transfer of the analyte from the soil matrix to the solvent.[9]

-

Centrifugation: Centrifuge the extract to separate the solid soil particles from the liquid supernatant.

-

Dilution and Filtration: Dilute an aliquot of the supernatant with water to achieve a desired solvent composition (e.g., 4:1 water:acetonitrile) and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.[9]

Instrumental Analysis: HPLC-MS/MS

The filtered extract is then analyzed by HPLC-MS/MS. The chromatographic separation is typically achieved on a C8 or C18 reversed-phase column, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11]

The following diagram illustrates the general workflow for the analytical determination of this compound.

Caption: General workflow for the analysis of this compound in soil.

Applications and Future Perspectives

Currently, this compound does not have any known direct applications as an active ingredient in agricultural or pharmaceutical products. Its significance lies in its role as a key metabolite of metribuzin, making it an important analyte for:

-

Environmental Monitoring: Assessing the extent of soil and water contamination following the use of metribuzin.

-

Toxicological Risk Assessment: Evaluating the potential health risks to humans and other non-target organisms.

-

Regulatory Compliance: Ensuring that the levels of metribuzin and its metabolites in food and the environment do not exceed established safety limits.

Future research should focus on further elucidating the specific toxicological profile of this compound, including its potential for endocrine disruption and other chronic health effects. Additionally, developing more rapid and cost-effective analytical methods for its detection will be beneficial for routine monitoring programs.

References

-

Diketo-metribuzin (Ref: BCS-AG59919) - AERU. [Link]

-

Diketometribuzin | C7H12N4O2 | CID 41909 - PubChem - NIH. [Link]

-

Metribuzin | C8H14N4OS | CID 30479 - PubChem - NIH. [Link]

-

A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity - PMC - NIH. [Link]

-

Degradation pathways of metribuzin (Huertas-P erez et al. 2006). - ResearchGate. [Link]

-

Diketo-metribuzin (Ref: BCS-AG59919) - AERU. [Link]

-

Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry - MDPI. [Link]

-

(PDF) Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography - ResearchGate. [Link]

-

Desaminodiketo-metribuzin (Ref: BCS-AA68848) - AERU. [Link]

-

Reported methods for the determination of metribuzin and their metabolites in soil and plants. - ResearchGate. [Link]

-

Health Effects Support Document for Metribuzin - EPA. [Link]

-

Metribuzin - Wikipedia. [Link]

-

General structure of triazine and chemical structures of metribuzin and... - ResearchGate. [Link]

-

This compound 56507-37-0 wiki. [Link]

- US4326056A - Process for the production of 4-amino-6-tert.

-

Peer review of the pesticide risk assessment of the active substance metribuzin - PMC - NIH. [Link]

-

ECM for Metribuzin & Degradates in Water and Soil - MRID 44712301 - EPA. [Link]

-

Synthesis of (a) 4-amino-6-tert.-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, the compound of formula (V) - PrepChem.com. [Link]

-

Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m - EPA. [Link]

-

Analytical method for metribuzin and its transformation products, metribuzin DADK (AE F149970), metribuzin DK (AE 1344183) and m - EPA. [Link]

-

Metribuzin (Ref: DPX G2504) - AERU - University of Hertfordshire. [Link]

-

4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one - PubChem. [Link]

Sources

- 1. pomais.com [pomais.com]

- 2. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diketo-metribuzin (Ref: BCS-AG59919) [sitem.herts.ac.uk]

- 5. Diketometribuzin | C7H12N4O2 | CID 41909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

An In-depth Technical Guide to the Formation of Diketometribuzin from Metribuzin

This guide provides a comprehensive technical overview of the transformation of the herbicide metribuzin into its primary metabolite, diketometribuzin (DK). Designed for researchers, environmental scientists, and professionals in drug and pesticide development, this document delves into the chemical mechanisms, influencing factors, analytical methodologies, and environmental significance of this critical degradation pathway.

Introduction: The Environmental Fate of Metribuzin

Metribuzin, a triazinone herbicide, is extensively used for the pre- and post-emergence control of broadleaf weeds and grasses in a variety of crops.[1] Its environmental persistence and mobility are of significant concern, necessitating a thorough understanding of its degradation pathways. One of the primary transformation routes of metribuzin in the environment is its conversion to diketometribuzin (DK), a metabolite with distinct chemical properties and potential toxicological implications. This guide will explore the multifaceted process of DK formation, providing a foundational understanding for assessing the environmental impact and developing effective analytical and remediation strategies.

The Chemical Transformation: From Metribuzin to Diketometribuzin

The conversion of metribuzin to diketometribuzin is characterized by the oxidative desulfuration of the methylthio group (-SCH₃) at the C-3 position of the triazinone ring to a keto group (=O). This transformation is a key step in the environmental degradation cascade of metribuzin.

The Degradation Pathway

Metribuzin degradation proceeds through two main initial pathways: oxidative desulfuration to form diketometribuzin (DK) and reductive deamination to form desamino-metribuzin (DA).[2][3] Both of these primary metabolites can be further transformed into the secondary metabolite, desamino-diketometribuzin (DADK).[2][3] This guide focuses on the formation of DK, a significant and often rapidly formed metabolite.

The overall degradation pathway can be visualized as follows:

Figure 1: Primary degradation pathways of metribuzin.

Drivers of Transformation: Biotic and Abiotic Factors

The formation of diketometribuzin from metribuzin is not a spontaneous process but is driven by a combination of biological and environmental factors. Understanding these drivers is crucial for predicting the persistence and fate of metribuzin in different ecosystems.

Microbial Transformation

Microbial degradation is a predominant factor in the transformation of metribuzin in soil.[4] A diverse range of soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to metabolize this herbicide.

-

Key Microorganisms: Studies have identified several bacterial genera capable of degrading metribuzin, including Streptomyces and Olivibacter.[5][6] For instance, strains such as Streptomyces toxytricini, Streptomyces stelliscabiei, and Streptomyces heliomycini have demonstrated significant metribuzin degradation capabilities.[5] The bacterium Olivibacter oleidegradans has also been isolated from metribuzin-contaminated soil and shown to degrade the herbicide.[6]

-

Enzymatic Mechanisms: The oxidative desulfuration is likely mediated by microbial enzymes, such as cytochrome P450 monooxygenases. These enzymes are known to play a crucial role in the detoxification of a wide range of xenobiotics, including herbicides, by catalyzing oxidative reactions.[7][8][9]

Abiotic Factors

In addition to microbial activity, several abiotic factors can influence the rate and extent of diketometribuzin formation:

-

Photodegradation: Sunlight can contribute to the degradation of metribuzin, and photodegradation is a recognized pathway for its transformation.[4]

-

Soil Properties: The physicochemical properties of the soil play a significant role. Factors such as pH, organic matter content, and soil type can affect the bioavailability of metribuzin to microorganisms and influence the rate of its degradation.[3] For example, the degradation rate of metribuzin has been observed to decrease with a decrease in soil pH.[3]

-

Temperature and Moisture: Optimal temperature and moisture levels are essential for microbial activity. Studies have shown that metribuzin degradation is temperature-dependent, with optimal degradation often occurring around 30-35°C.[6]

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of metribuzin and its metabolites are essential for environmental monitoring and research. A variety of analytical techniques are employed for this purpose, each with its own advantages in terms of sensitivity, selectivity, and throughput.

Sample Preparation and Extraction

The initial step in the analysis is the efficient extraction of the analytes from the sample matrix (e.g., soil, water, plant material). Common extraction techniques include:

-

Ultrasound-Assisted Extraction (UAE): A widely used method for extracting metribuzin and its metabolites from soil samples.[1]

-

Microwave-Assisted Water Extraction (MAWE): An alternative extraction technique that has been successfully applied for the analysis of metribuzin and its conversion products in soil.[10]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular and efficient sample preparation method for pesticide residue analysis in food and environmental samples.[11][12]

Chromatographic Separation and Detection

Following extraction, the analytes are separated and detected using chromatographic techniques coupled with various detectors.

| Analytical Technique | Column | Mobile Phase/Carrier Gas | Detection | Key Parameters |

| GC-MS/MS | Agilent HP-5MS ultra inert capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) | Helium (carrier gas) | Triple quadrupole mass spectrometer | Injector port at 280°C; pulsed splitless injection; temperature program: initial 120°C (1 min), ramp at 20°C/min to 300°C (held 5 min).[1] |

| LC-MS/MS | C18 column | Acetonitrile and water with additives (e.g., formic acid) | Tandem mass spectrometry | Gradient elution; electrospray ionization (ESI) in positive or negative mode.[13][14] |

| HPLC-DAD | C18 column | Phosphate buffer (pH 7.0) and acetonitrile | Diode Array Detector | Isocratic or gradient elution; detection at specific wavelengths (e.g., 290 nm).[10] |

| MEKC | Fused-silica capillary | Borate or phosphate buffer with sodium dodecyl sulfate (SDS) | UV detector | Separation based on electrophoretic mobility and partitioning into micelles. |

Table 1: Common analytical techniques for the determination of metribuzin and diketometribuzin.

The workflow for a typical analytical protocol can be illustrated as follows:

Figure 2: General workflow for the analysis of metribuzin and its metabolites.

Environmental and Toxicological Significance of Diketometribuzin

The formation of diketometribuzin is not merely a chemical curiosity; it has significant implications for the environment and potentially for human health.

-

Mobility and Persistence: Diketometribuzin, along with other metabolites like DA and DADK, exhibits high water solubility and mobility in soil.[1] This increases the potential for groundwater contamination.

-

Toxicity: While comprehensive toxicological data on diketometribuzin is less abundant than for the parent compound, some studies suggest that the degradation products of metribuzin may have comparable or even greater toxicity. One study indicated that the acute oral toxicity of DK in rats (LD50) is lower than that of metribuzin, suggesting a higher toxicity.[15] Further research is needed to fully elucidate the toxicological profile of diketometribuzin.

Conclusion and Future Perspectives

The transformation of metribuzin to diketometribuzin is a critical process influencing the environmental fate and potential impact of this widely used herbicide. This guide has provided a detailed overview of the chemical pathways, the key microbial and abiotic drivers, and the analytical methodologies used to study this transformation.

Future research should focus on:

-

Elucidating the specific enzymatic pathways and genetic basis for metribuzin degradation in various microbial species.

-

Developing more comprehensive toxicological profiles for diketometribuzin and other major metabolites to better assess their risk to non-target organisms and human health.

-

Investigating the efficacy of bioremediation strategies that leverage the metabolic capabilities of metribuzin-degrading microorganisms.

A deeper understanding of the formation and fate of diketometribuzin will enable more accurate environmental risk assessments and the development of more sustainable agricultural practices.

References

- Rebai, H., Sholkamy, E. N., Abdelhamid, M. A. A., Prakasam Thanka, P., Aly Hassan, A., Pack, S. P., Ki, M.-R., & Boudemagh, A. (2024). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. [Source not further specified in provided text]

- Henriksen, T., Svensmark, B., & Juhler, R. K. (2002). Analysis of Metribuzin and transformation products in soil by pressurized liquid extraction and liquid chromatographic-tandem mass spectrometry. [Source not further specified in provided text]

- Huertas-Pérez, J. F., Gámiz-Gracia, L., & García-Campaña, A. M. (2006). Degradation pathways of metribuzin. [Source not further specified in provided text]

- U.S. Environmental Protection Agency. (Date not specified).

- Kaur, P., & Singh, B. (2022). Persistence of metribuzin in aridisols as affected by various abiotic factors and its effect on soil enzymes. Taylor & Francis Online.

- Swarnalatha, C., & Naidu, N. V. S. (2012). Determination of Residues of Metribuzin in Soil and Sugarcane by QuEChERS.

- Kaur, P., & Singh, B. (2021). Persistence of metribuzin in aridisols as affected by various abiotic factors and its effect on soil enzymes. Semantic Scholar.

- Papadakis, E. N., & Papadopoulou-Mourkidou, E. (2002).

- Kadam, A., et al. (2021). Degradation Kinetics and Mechanism of Hazardous Metribuzin Herbicide using Advanced Oxidation Processes (HC & HC+ H2O2).

- Swarna, C., Babu Naidu, K., & Naidu, N. V. S. (2011).

- U.S. Department of Agriculture, Food Safety and Inspection Service. (Date not specified).

- Albero, B., Fernández, M. D., García-Gómez, C., & Pérez, R. A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. DIGITAL.CSIC.

- Albero, B., Fernández, M. D., García-Gómez, C., & Pérez, R. A. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI.

- Khoury, G. A., & Topp, E. (Date not specified). Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography.

- Dodor, D. E. (2008).

- Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.

- Albero, B., Fernández, M. D., García-Gómez, C., & Pérez, R. A. (2022). Reported methods for the determination of metribuzin and their metabolites in soil and plants.

- Agilent Technologies. (Date not specified). GC/MS/MS Pesticide Residue Analysis.

- Patel, S., et al. (Date not specified).

- Thermo Fisher Scientific. (Date not specified). Fast GC-MS/MS for High Throughput Pesticides Analysis.

- Wang, Y., et al. (Date not specified). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology (RSC Publishing).

- Rigon, C. A. G., et al. (2022). Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism. [Source not further specified in provided text]

- Lemley, A. T., et al. (2004).

- Metabolon. (Date not specified). The Role of CYP450 Enzymes in Drug Metabolism.

- LGC. (2013).

- Agilent Technologies. (2013).

- AERU. (Date not specified). Diketo-metribuzin (Ref: BCS-AG59919).

- National Center for Biotechnology Information.

- Brazier-Hicks, M., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. ACS Omega.

- Nemoto, S., et al. (2008). [Analysis of metribuzin and its metabolites in livestock products and seafoods by liquid chromatography-tandem mass spectrometry]. PubMed.

- Yu, Q., & Powles, S. B. (2020). Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp.

- Wang, Y., et al. (2022). Scrutinizing the interaction between metribuzin with glutathione reductase 2 from Arabidopsis thaliana: insight into the molecular toxicity in agriculture. PubMed.

- Das, S., et al. (2020). Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry. PubMed.

- Ma, R., et al. (2022). The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions. MDPI.

- PerkinElmer. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.

- U.S. Environmental Protection Agency. (Date not specified). Health Effects Support Document for Metribuzin.

- Gupta, G., et al. (2022).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. neptjournal.com [neptjournal.com]

- 7. Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metabolon.com [metabolon.com]

- 9. Frontiers | Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection [frontiersin.org]

- 10. Determination of metribuzin and major conversion products in soils by microwave-assisted water extraction followed by liquid chromatographic analysis of extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Method Validation for Quantitative Analysis of Metribuzin in Wheat by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. [Analysis of metribuzin and its metabolites in livestock products and seafoods by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery, History, and Core Characteristics of Metribuzin and its Diketo Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metribuzin, a triazinone herbicide, has been a significant tool in selective weed control for decades. Its efficacy, rooted in the inhibition of photosynthesis, is well-established. However, a comprehensive understanding of this herbicide extends beyond its primary mode of action to its metabolic fate, particularly the formation of its diketo metabolite. This guide provides a detailed exploration of the discovery and history of metribuzin, its chemical synthesis, mechanism of action, metabolic pathways with a focus on diketo-metribuzin, and the analytical methodologies for its detection. Furthermore, a comparative toxicological profile of metribuzin and its primary metabolites is presented to offer a complete scientific perspective.

Discovery and Historical Context

The development of metribuzin is situated within the broader history of triazine herbicides, which were first introduced in the late 1950s by the Swiss company J.R. Geigy Ltd.[1]. These herbicides quickly became integral to modern agriculture for their effective control of broadleaf weeds. While the specific individuals behind the discovery of metribuzin are not prominently documented in publicly available literature, the herbicide was developed by DuPont and is also associated with Bayer, sold under trade names such as Sencor and Lexone[2]. The first report of metribuzin appeared in 1968, with its initial marketing in 1971[3].

Chemical Synthesis of Metribuzin

The commercial production of metribuzin involves a multi-step chemical synthesis. A common pathway begins with the formation of the triazine ring structure. One documented method involves the reaction of 4-amino-6-tert-butyl-3-mercapto-(1,2,4)triazin-5(4H)one with dimethyl sulfonate in the presence of sulfuric acid at approximately 57°C for about 7 hours. This reaction facilitates the transfer of a methyl group to the sulfur atom, forming metribuzin. The resulting product is then neutralized, typically with soda ash, and purified[4].

Another described synthesis route prepares metribuzin from methylmercapto-carbazide and 3,3-dimethyl ketobutyric acid in the presence of a catalyst[5]. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure a high yield and purity of the final product[3].

Herbicidal Mode of Action: Inhibition of Photosystem II

Metribuzin is a selective, systemic herbicide that functions by inhibiting photosynthesis in susceptible plant species[6]. It is classified under the HRAC (Herbicide Resistance Action Committee) Group 5 (or C1), which are inhibitors of Photosystem II (PSII)[4].

Metribuzin is readily absorbed by the roots and, to a lesser extent, the foliage of plants. It is then translocated upward through the xylem to the leaves. The primary site of action is the QB-binding niche on the D1 protein of the photosystem II complex located in the thylakoid membranes of chloroplasts. By binding to this site, metribuzin competitively inhibits the binding of plastoquinone, a native electron carrier. This blockage disrupts the electron transport chain, halting the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. The inhibition of electron flow leads to the accumulation of highly reactive oxygen species, causing lipid peroxidation and ultimately cell death. Molecular docking studies have shown that metribuzin forms a hydrogen bond with the histidine residue at position 215 (His215) of the D1 protein, contributing to its high affinity for the QB binding site.

Caption: Mechanism of Metribuzin Action in Photosystem II.

Metabolism of Metribuzin and the Formation of Diketo-Metribuzin

Metribuzin undergoes metabolic transformation in plants, soil, and animals, leading to the formation of several metabolites. The primary degradation pathways involve deamination, oxidation, and conjugation. The three main metabolites found in the environment are diketo-metribuzin (DK), desamino-metribuzin (DA), and desamino-diketo-metribuzin (DADK).

The formation of diketo-metribuzin is a result of oxidative desulfuration, where the methylthio group (-SCH3) of metribuzin is replaced by a hydroxyl group, which then tautomerizes to a keto group. This process can be followed by deamination (loss of the amino group, -NH2) to form desamino-diketo-metribuzin (DADK). Alternatively, metribuzin can first undergo deamination to form desamino-metribuzin (DA), which can then be oxidized to DADK. The specific metabolic pathway and the relative abundance of each metabolite can be influenced by environmental factors such as soil type, temperature, and microbial activity.

Caption: Metabolic Pathways of Metribuzin.

Toxicological Profile of Metribuzin and its Metabolites

The acute oral toxicity of metribuzin varies by species, with reported LD50 values ranging from 245 to 274 mg/kg in guinea pigs, 700 mg/kg in mice, and 1090 to 2300 mg/kg in rats, classifying it as slightly toxic[6]. Chronic exposure studies in animals have identified the liver and thyroid as target organs[6].

A critical aspect for risk assessment is the toxicity of the metabolites relative to the parent compound. Studies have indicated that the environmental degradates of metribuzin, including diketo-metribuzin, may exhibit greater toxicity than metribuzin itself. Research suggests that the acute oral LD50 values for metribuzin's environmental degradates range from 266 to 2000 mg/kg, in contrast to the LD50 of 2200 mg/kg for the parent compound in rats. This indicates that some metabolites could be more acutely toxic. However, a lack of comprehensive toxicological data for individual metabolites, including diketo-metribuzin, has led regulatory bodies like the Minnesota Department of Health to recommend using the health-based values for the parent compound for its degradates as a precautionary measure[3].

| Compound | Species | Acute Oral LD50 (mg/kg) | Toxicity Class | Reference |

| Metribuzin | Rat | 1090 - 2300 | Slightly Toxic | [6] |

| Metribuzin | Mouse | 700 | Moderately Toxic | [6] |

| Metribuzin | Guinea Pig | 245 - 274 | Moderately Toxic | [6] |

| Metribuzin Degradates (Range) | Rat | 266 - 2000 | Moderately to Slightly Toxic |

Analytical Methodology for Metribuzin and Diketo-Metribuzin

The detection and quantification of metribuzin and its metabolites in environmental and biological matrices are crucial for monitoring and risk assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose.

Experimental Protocol: Analysis of Metribuzin and its Metabolites in Soil by LC-MS/MS

This protocol is based on methodologies described by the U.S. Environmental Protection Agency.

1. Sample Extraction:

-

Weigh 10 g of soil into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) acetonitrile/water solution.

-

Vortex vigorously for 1 minute.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction of the soil pellet with another 20 mL of the acetonitrile/water solution.

-

Combine the supernatants.

2. Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

To the combined supernatant, add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA (primary secondary amine), and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

3. LC-MS/MS Analysis:

-

Transfer the cleaned extract into an autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

-

LC Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for metribuzin, diketo-metribuzin, and other metabolites should be optimized.

-

Sources

- 1. Peer review of the pesticide risk assessment of the active substance metribuzin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. health.state.mn.us [health.state.mn.us]

- 3. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oral ld50 values: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to the Physicochemical Properties of Metribuzin-diketo

Introduction: The Critical Role of Metabolite Physicochemical Properties

Metribuzin is a widely utilized selective triazinone herbicide, valued for its efficacy in controlling broadleaf weeds and annual grasses in numerous crops.[1][2][3] Its environmental and toxicological impact, however, is not solely defined by the parent compound. The degradation of metribuzin in soil and water leads to the formation of several metabolites, among which Metribuzin-diketo (DK) and deaminated diketo-metribuzin (DADK) are prominent.[4][5] Understanding the fundamental physicochemical properties of these metabolites is paramount for researchers, environmental scientists, and regulatory bodies. These properties govern their environmental fate, including mobility, persistence, potential for groundwater contamination, and bioavailability, which are critical inputs for robust environmental risk assessments.[6][7]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the authoritative experimental protocols for their determination, and synthesizes these findings to explain their direct influence on the metabolite's environmental behavior.

Chemical Identity and Structure

This compound, a major metabolite of metribuzin, is formed through the oxidation of the parent compound.[5][8]

-

Systematic Name: 4-amino-6-tert-butyl-1,2,4-triazine-3,5(2H,4H)-dione[8]

-

CAS Registry Number: 56507-37-0[8]

-

Molecular Formula: C₇H₁₂N₄O₂[8]

-

Molecular Weight: 196.20 g/mol

Core Physicochemical Properties

The behavior of this compound in any system is a direct function of its physical and chemical characteristics. The following table summarizes the key properties based on available regulatory data and scientific literature.

| Property | Value | Significance & Field Insights |

| Water Solubility | 3300 mg/L (at 20°C, pH 7)[9] | High. This property is a primary determinant of environmental mobility. The high solubility suggests a significant potential for this compound to be transported with soil water, leading to leaching and potential contamination of groundwater resources.[3] |

| Vapor Pressure | 8.1 x 10⁻⁸ mPa (at 20°C)[10] | Extremely Low. This indicates that the compound is non-volatile.[10] Consequently, atmospheric transport is not a significant environmental fate pathway. The substance will remain primarily in the soil and aquatic compartments.[1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | Not explicitly found for Diketo, but expected to be low. The parent, Metribuzin, has a Log Kₒw of 1.7.[11] Metabolites are often more polar. | Low Lipophilicity. A low Kₒw value signifies a preference for aqueous phases over lipid or organic phases.[6][12] This suggests a low potential for bioaccumulation in the fatty tissues of organisms and weak adsorption to soil organic matter, further contributing to its mobility.[6][13] |

| Dissociation Constant (pKa) | 9.9 - 10.0[14] | Weak Acid. The pKa value indicates the pH at which the compound is 50% ionized.[15] This property influences its form, solubility, and interaction with charged soil particles at different environmental pH levels, affecting its adsorption and transport.[15][16] |

Experimental Determination of Physicochemical Properties

To ensure data reliability and comparability, the determination of these properties must follow standardized, validated methodologies. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines that represent the gold standard for such testing.

Protocol 1: Water Solubility Determination (OECD Guideline 105)

This guideline describes methods to determine the water solubility of substances, with the flask method being suitable for compounds with solubility above 10⁻² g/L.[17][18]

Step-by-Step Methodology (Flask Method):

-

Preparation: Add an excess amount of the test substance (this compound) to a flask containing purified water.

-

Equilibration: Agitate the flask at a controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium (saturation). A preliminary test helps determine the necessary time.[17]

-

Phase Separation: Allow the solution to stand at the test temperature to let undissolved particles settle. If necessary, centrifugation or filtration can be used to separate the aqueous phase.

-

Concentration Analysis: Determine the concentration of this compound in the clear aqueous solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The water solubility is reported as the mass concentration (mg/L) of the saturated solution.

Diagram: Workflow for Water Solubility (OECD 105)

Caption: Workflow for determining water solubility via the OECD 105 flask method.

Protocol 2: n-Octanol/Water Partition Coefficient (OECD Guideline 107)

This guideline details the shake flask method for determining the partition coefficient (Kₒw), a key indicator of a chemical's lipophilicity.[19][20]

Step-by-Step Methodology (Shake Flask Method):

-

Preparation: Prepare a stock solution of this compound in either n-octanol or water.

-

Partitioning: In a separation funnel or centrifuge tube, combine measured volumes of n-octanol and water (pre-saturated with each other). Add a small volume of the stock solution.

-

Equilibration: Shake the vessel vigorously until equilibrium is achieved.[19] The system is then centrifuged to ensure complete separation of the two phases.[21]

-

Concentration Analysis: Accurately determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC, GC).[19][21]

-

Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). The result is typically expressed as its base-10 logarithm (Log Kₒw).[22]

Protocol 3: Dissociation Constant in Water (OECD Guideline 112)

This guideline provides methods, such as titration or spectrophotometry, to determine the pKa of a substance.[15][16][23]

Step-by-Step Methodology (Titration Method):

-

Solution Preparation: Dissolve a known quantity of this compound in purified, carbon dioxide-free water.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the test substance.[24]

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

Influence of Physicochemical Properties on Environmental Fate

The interplay of this compound's physicochemical properties dictates its journey and persistence in the environment. The high water solubility and low lipophilicity (inferred low Kₒw) are the most influential factors.

-

Mobility in Soil: The high water solubility (3300 mg/L) and weak affinity for organic matter (low Kₒw) mean that this compound will not adsorb strongly to soil particles.[9][13] This results in high mobility, allowing it to be readily transported through the soil profile with infiltrating rainwater.[3][25]

-

Groundwater Contamination Potential: The combination of high mobility and moderate persistence makes this compound a potential groundwater contaminant.[3] Its ability to travel through the soil matrix increases the likelihood of it reaching underlying aquifers.

-

Bioaccumulation: The compound's hydrophilic nature (low Kₒw) indicates a very low potential for bioaccumulation in organisms.[6] It is unlikely to build up in the food chain.

-

Atmospheric Transport: The extremely low vapor pressure ensures that volatilization from soil or water surfaces is negligible, precluding significant atmospheric transport.[1][10]

Diagram: Relationship Between Properties and Environmental Fate

Caption: Physicochemical properties of this compound and their environmental implications.

Conclusion

The physicochemical profile of this compound is dominated by its high water solubility and hydrophilic character. These properties render it a mobile and non-bioaccumulative metabolite with a significant potential to leach through soil profiles. A thorough understanding of these foundational characteristics, determined through standardized and reproducible protocols, is essential for accurately predicting its environmental distribution and for conducting comprehensive risk assessments related to the use of its parent herbicide, metribuzin.

References

-

OECD 112 - Dissociation Constants in Water - Situ Biosciences. (URL: [Link])

-

OECD 105 - Water Solubility - Situ Biosciences. (URL: [Link])

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. (URL: [Link])

-

Test No. 105: Water Solubility - OECD. (URL: [Link])

-

Test No. 105: Water Solubility - OECD. (URL: [Link])

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. (URL: [Link])

-

Test No. 112: Dissociation Constants in Water - OECD. (URL: [Link])

-

Metribuzin (Ref: DPX G2504) - AERU - University of Hertfordshire. (URL: [Link])

-

OECD n°112: Dissociation constant in water - Analytice. (URL: [Link])

-

Partition coefficient octanol/water | Pesticide Registration Toolkit. (URL: [Link])

-

OECD 105 - Water Solubility Test at 20°C - Analytice. (URL: [Link])

-

Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. (URL: [Link])

-

Partition coefficient: Shake bottle method according to OECD 107 - Analytice. (URL: [Link])

-

New Substances Notification - à . (URL: [Link])

-

Diketo-metribuzin (Ref: BCS-AG59919) - AERU. (URL: [Link])

-

Test No. 112: Dissociation Constants in Water - OECD. (URL: [Link])

-

Test No. 112: Dissociation Constants in Water - NUsearch. (URL: [Link])

-

Metribuzin | C8H14N4OS | CID 30479 - PubChem - NIH. (URL: [Link])

-

Health Effects Support Document for Metribuzin - EPA. (URL: [Link])

-

Desaminodiketo-metribuzin (Ref: BCS-AA68848) - AERU. (URL: [Link])

-

Pesticide Fate in the Environment: A Guide for Field Inspectors - the Illinois State Water Survey. (URL: [Link])

-

Pesticide Fact Sheet: Metribuzin - epa nepis. (URL: [Link])

-

Diketo-metribuzin (Ref: BCS-AG59919) - AERU. (URL: [Link])

-

Metribuzin - à . (URL: [Link])

-

Metribuzin - Wikipedia. (URL: [Link])

-

Determination of the pKA values of metribuzin and three of its metabolites: a comparison of spectrophotometric and potentiometri - ACS Publications. (URL: [Link])

-

(PDF) Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography - ResearchGate. (URL: [Link])

-

Effects of environmental factors on the activity of metribuzin in plants - CAWS – Council of Australasian Weed Societies. (URL: [Link])

-

Diketometribuzin | C7H12N4O2 | CID 41909 - PubChem - NIH. (URL: [Link])

-

Physico-chemical properties of soils | Download Table - ResearchGate. (URL: [Link])

-

Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry - MDPI. (URL: [Link])

-

Part 5: CHEMICAL-SPECIFIC PARAMETERS 5.1 Solubility, Henry's Law Constant, and Kow 5.2 Air (Di,a) and Water (Di,w) Diffusivities - EPA. (URL: [Link])

-

Predicting and Mapping Herbicide–Soil Partition Coefficients for EPTC, Metribuzin, and Metolachlor on Three Colorado Fields - ResearchGate. (URL: [Link])

-

Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine - University of South Florida. (URL: [Link])

-

Prediction of n-Octanol/Water Partition Coefficients (Kow) for Pesticides Using a Multiple Linear Regression-Based QSPR Model - MDPI. (URL: [Link])

Sources

- 1. epa.gov [epa.gov]

- 2. caws.org.nz [caws.org.nz]

- 3. mdpi.com [mdpi.com]

- 4. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. isws.illinois.edu [isws.illinois.edu]

- 8. Diketometribuzin | C7H12N4O2 | CID 41909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diketo-metribuzin (Ref: BCS-AG59919) [sitem.herts.ac.uk]

- 10. Diketo-metribuzin (Ref: BCS-AG59919) [sitem.herts.ac.uk]

- 11. Metribuzin (Ref: DPX G2504) [sitem.herts.ac.uk]

- 12. rc.usf.edu [rc.usf.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. oecd.org [oecd.org]

- 24. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Microbial Degradation of Metribuzin: A Technical Guide to the Formation of DIKETO-Metribuzin

This in-depth technical guide provides a comprehensive overview of the microbial degradation of the triazine herbicide metribuzin, with a specific focus on its transformation to the diketo metabolite (METRIBUZIN-DIKETO). This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study of xenobiotic metabolism and bioremediation.

Introduction: The Environmental Fate of Metribuzin

Metribuzin, chemically known as 4-amino-6-tert-butyl-3-(methylthio)-as-triazin-5(4H)-one, is a widely utilized selective herbicide for the control of broadleaf weeds and annual grasses in a variety of agricultural crops.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[1] While effective, the persistence of metribuzin in soil and its potential to contaminate ground and surface water raise environmental concerns.[1][3] Microbial degradation is a primary mechanism for the dissipation of metribuzin in the environment, leading to the formation of various metabolites.[3][4] Understanding the pathways of this degradation is crucial for assessing its environmental impact and developing effective bioremediation strategies.

This guide will focus on a key transformation in the metribuzin degradation cascade: the formation of this compound. We will explore the microbial players, the biochemical transformations, and the experimental methodologies to study this process in a laboratory setting.

The Microbial Players: Isolating and Characterizing Metribuzin-Degrading Microorganisms

A diverse range of soil microorganisms have been identified with the capability to degrade metribuzin.[5][6] These microbes utilize the herbicide as a source of carbon, nitrogen, or other essential nutrients.[7][8] The isolation of such organisms is the foundational step in elucidating the degradation pathway.

Causality in Experimental Choices: The Enrichment Culture Technique

The principle behind isolating potent degrading microorganisms lies in creating a selective environment where only those microbes capable of utilizing the target compound can thrive. The enrichment culture technique is a classic and effective method for this purpose.[7][8]

Why this approach is effective: By providing metribuzin as the sole source of a critical nutrient (e.g., carbon or nitrogen) in a minimal salts medium, we impose a strong selective pressure.[6] Microorganisms that cannot metabolize metribuzin will not be able to grow and proliferate. This selective enrichment significantly increases the population of target degraders, making their subsequent isolation on solid media feasible.

Commonly isolated metribuzin-degrading bacteria include species from the genera:

-

Planococcus[5]

The Biochemical Pathway: From Metribuzin to this compound

The microbial degradation of metribuzin is a multi-step process involving several key metabolites. The formation of this compound is a critical juncture in this pathway.[4][11][12]

Key Metabolites in the Degradation Cascade

The primary metabolites formed during metribuzin degradation are:

-

Deaminated metribuzin (DA): Formed through the removal of the amino group.[4][12]

-

Diketometribuzin (DK): The focus of this guide, formed through oxidative desulfuration.[4][12][13]

-

Deaminated-diketometribuzin (DADK): A subsequent product formed from either DA or DK.[4][12]

The Transformation to this compound

The formation of this compound from the parent metribuzin molecule occurs via an oxidative desulfuration reaction.[4] In this process, the methylthio (-SCH₃) group at the C-3 position of the triazine ring is replaced by a hydroxyl group, which then tautomerizes to a keto group. This transformation is a crucial detoxification step, as it alters the chemical properties of the molecule, often leading to reduced herbicidal activity.

The following diagram illustrates the primary microbial degradation pathway of metribuzin, highlighting the formation of this compound.

Experimental Protocol: A Self-Validating System for Studying Metribuzin Degradation

This section provides a detailed, step-by-step methodology for a typical laboratory experiment to study the microbial degradation of metribuzin to this compound. The protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the observed degradation is of microbial origin.

Preparation of Media and Reagents

Minimal Salts Medium (MSM):

-

K₂HPO₄: 1.5 g/L

-

KH₂PO₄: 0.5 g/L

-

(NH₄)₂SO₄: 1.0 g/L (omit if metribuzin is the sole nitrogen source)

-

MgSO₄·7H₂O: 0.2 g/L

-

NaCl: 0.1 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

CaCl₂·2H₂O: 0.02 g/L

-

Trace element solution: 1 mL/L

-

Sterilize by autoclaving at 121°C for 20 minutes.

Metribuzin Stock Solution:

-

Prepare a concentrated stock solution of metribuzin (e.g., 1000 mg/L) in a suitable sterile solvent (e.g., methanol or acetone).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

Inoculum Preparation

-

Isolate a potent metribuzin-degrading bacterial strain using the enrichment culture technique.

-

Grow the isolated bacterium in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain a sufficient cell density.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with sterile MSM to remove any residual nutrient medium.

-

Resuspend the cells in sterile MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

Degradation Assay Setup

The following experimental setup is recommended, with each condition performed in triplicate for statistical validity.

| Flask | Description | Purpose |

| A | MSM + Metribuzin + Inoculum | To measure microbial degradation of metribuzin. |

| B | MSM + Metribuzin (No Inoculum) | Abiotic control to account for non-biological degradation (e.g., hydrolysis, photolysis). |

| C | MSM + Inoculum (No Metribuzin) | To monitor the viability of the inoculum in the absence of the target compound. |

Procedure:

-

To sterile 250 mL Erlenmeyer flasks, add 100 mL of MSM.

-

Spike the flasks with the metribuzin stock solution to achieve the desired final concentration (e.g., 20-50 mg/L).[7][8]

-

Inoculate the appropriate flasks with the prepared bacterial suspension (e.g., 1% v/v).

-

Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the optimal temperature for the specific microorganism (typically 30-35°C).[6][7][8]

-

Collect samples at regular time intervals (e.g., 0, 12, 24, 48, 72, 96, and 120 hours).

Sample Analysis: Quantifying Metribuzin and this compound

Sample Preparation:

-

Centrifuge the collected samples to pellet the bacterial cells.

-

Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and reconstitute the residue in a known volume of mobile phase for analysis.

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the preferred method for the quantification of metribuzin and its metabolites.[14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[16][17]

-

HPLC-UV/MS: Provides excellent separation and sensitivity for the parent compound and its more polar metabolites.[18][19]

-

GC-MS: May require derivatization for polar metabolites but offers high resolution and definitive identification.

Data Presentation and Interpretation

The results of the degradation assay can be summarized to provide a clear understanding of the degradation kinetics.